3-クロロ-5-ニトロトルエン

概要

説明

3-Chloro-5-nitrotoluene is a chlorinated nitrotoluene derivative, which is a type of chemical compound that has been studied for various applications, including the synthesis of more complex organic molecules. The presence of both nitro and chloro substituents on the aromatic ring of toluene makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of chlorinated nitrotoluenes can be achieved through various methods. One approach involves the nitration of toluene derivatives followed by chlorination of the nitration product. For instance, the synthesis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, a related compound, was achieved by nitrating the corresponding 4-chromanone and then chlorinating the nitration product . Another method includes the reaction of nitro-[11C]methane with certain precursors in the presence of BuLi, leading to the formation of labeled nitrotoluenes . Additionally, the nitration of neat toluene in the presence of molecular oxygen and HZSM-5 zeolite with liquid nitrogen dioxide has been reported to yield mononitrotoluenes with high para-selectivity .

Molecular Structure Analysis

The molecular structure of chloro-nitrotoluenes has been extensively studied using various spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene were recorded, and the geometry of the most stable conformers was optimized using the B3LYP method with different basis sets . Similarly, the vibrational spectral analysis of 4-chloro-3-nitrotoluene was carried out using Raman and infrared spectroscopy, with structure optimizations and normal coordinate force field calculations based on Hartree Fock and density functional theory methods .

Chemical Reactions Analysis

Chloro-nitrotoluenes can undergo various chemical reactions due to the presence of reactive functional groups. The nitro group is a strong electron-withdrawing group that can facilitate electrophilic substitution reactions, while the chloro group can act as a leaving group in nucleophilic substitution reactions. The synthesis of highly functionalized 3-nitrothiophenes from nitroketene dithioacetate and alpha-chloromethyl ketones in toluene catalyzed by tetrabutylammonium bromide is an example of a reaction where the chloro group acts as a leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrotoluenes are influenced by the substituents on the aromatic ring. The vibrational frequencies, intensity of vibrational bands, and potential energy distribution of these compounds have been interpreted with the aid of computational methods . The electronic properties, such as HOMO and LUMO energies, molecular electrostatic potential, and thermodynamic properties, have also been calculated to understand the effects of substituents on the molecule's behavior . The crystal and molecular structure of related compounds, such as 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, have been determined by techniques like x-ray crystallography, which provides insight into the conformation and steric interactions within the molecule .

科学的研究の応用

光学分離剤の合成

3-クロロ-5-ニトロトルエン: は、光学分離剤の製造に重要な中間体である3-クロロ-5-メチルフェニルイソシアネートの合成に使用されます . これらの剤は、互いに鏡像であるにもかかわらず重ね合わせることができない分子であるエナンチオマーを分離するために、製薬業界で不可欠です。 この分離は、エナンチオマー的に純粋な薬物の製造に不可欠です。

高速液体クロマトグラフィー(HPLC)

HPLCでは、セルローストリス(3-クロロ-5-メチルフェニルカルバメート)などの3-クロロ-5-ニトロトルエン誘導体は、キラル固定相(CSP)を生成するために使用されます . これらのCSPは、キラル医薬品の開発と製造において重要なプロセスである、さまざまな酸性、塩基性、および中性のキラル分析物のエナンチオマーの分離に使用されます。

有機合成中間体

この化合物は、さまざまな有機化合物の合成における中間体として役立ちます。 たとえば、繊維の染色や着色材料の製造に用途がある顔料、顔料レッド17(C.I. 12 390)や顔料レッド22(C.I. 12 315)の製造に使用されます .

化学反応速度論的研究

3-クロロ-5-ニトロトルエン: は、ニトロ化反応をよりよく理解し制御するための速度論的研究に関与しています。 これらの研究は、ニトロ化段階の制御が最終製品の品質と収率に大きな影響を与える可能性がある産業プロセスを最適化するために不可欠です .

CK2阻害剤の設計と合成

この化合物は、カゼインキナーゼII(CK2)を阻害する化合物であるCK2阻害剤の設計と合成に使用されます。 CK2阻害剤は、CK2がしばしば過剰発現している癌などの疾患の治療に潜在的な治療用途があります .

Safety and Hazards

作用機序

Target of Action

3-Chloro-5-nitrotoluene is a synthetic compound that is primarily used in chemical reactions as a reagent. Its primary targets are often other organic compounds in a chemical reaction . It is particularly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 3-Chloro-5-nitrotoluene involves its interaction with its targets in a chemical reaction. In the Suzuki–Miyaura coupling, for example, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The nitro group on the 3-Chloro-5-nitrotoluene molecule can act as a meta director, influencing the position of subsequent substitutions on the benzene ring .

Biochemical Pathways

These pathways often involve the reduction of the nitro group and subsequent breakdown of the aromatic ring .

Pharmacokinetics

It’s known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin .

Result of Action

The result of 3-Chloro-5-nitrotoluene’s action largely depends on the context of its use. In chemical reactions, it can facilitate the formation of new carbon-carbon bonds . Exposure to nitroaromatic compounds can have harmful effects, including skin and eye irritation, and potential damage to organs through prolonged or repeated exposure .

Action Environment

The action, efficacy, and stability of 3-Chloro-5-nitrotoluene can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

1-chloro-3-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHGLULQDOFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305135 | |

| Record name | 3-Chloro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16582-38-0 | |

| Record name | 3-Chloro-5-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

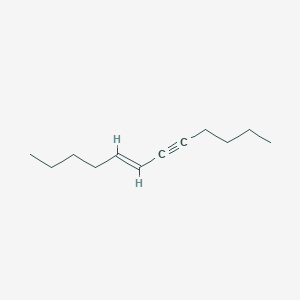

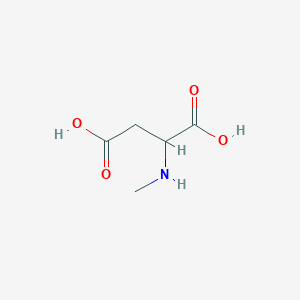

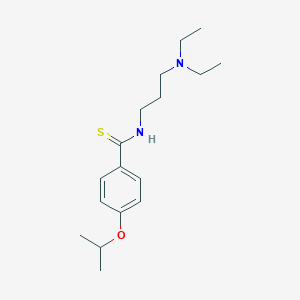

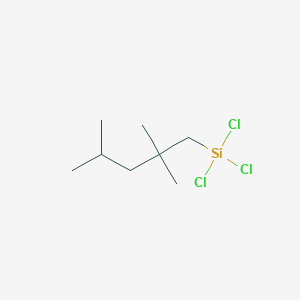

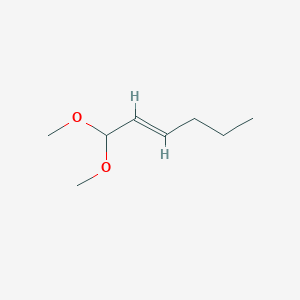

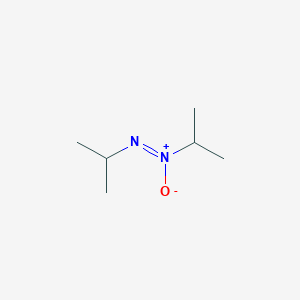

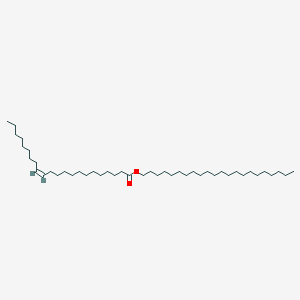

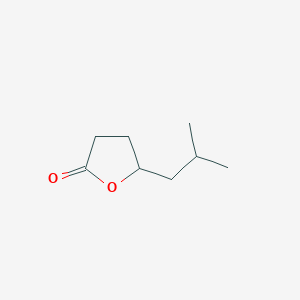

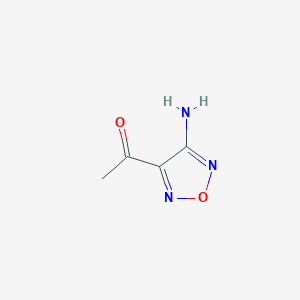

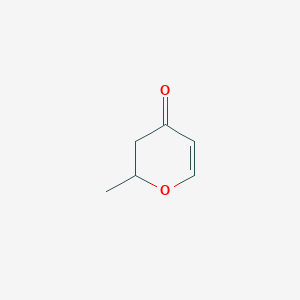

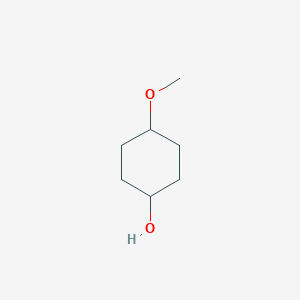

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)

![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)